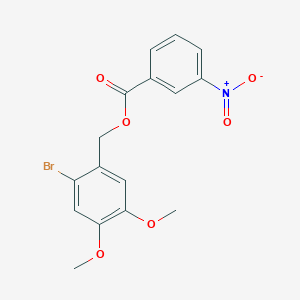

(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate

Description

Properties

IUPAC Name |

(2-bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrNO6/c1-22-14-7-11(13(17)8-15(14)23-2)9-24-16(19)10-4-3-5-12(6-10)18(20)21/h3-8H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJWGKDQTTARZIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate typically involves the esterification of (2-Bromo-4,5-dimethoxyphenyl)methanol with 3-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions are typically mild, with the reaction being conducted at room temperature to avoid decomposition of the reactants or products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents like dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of 2-bromo-4,5-dimethoxybenzaldehyde or 2-bromo-4,5-dimethoxybenzoic acid.

Reduction: Formation of (2-Bromo-4,5-dimethoxyphenyl)methyl 3-aminobenzoate.

Substitution: Formation of (2-Azido-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate or (2-Thio-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a precursor in the synthesis of pharmaceutical agents. For instance, it can be utilized in the synthesis of derivatives that exhibit antimicrobial and anti-inflammatory properties. The presence of bromine and nitro groups enhances its pharmacological profile by improving binding affinities to biological targets.

Synthesis of Novel Compounds

Research indicates that (2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate can be used as a key intermediate in the synthesis of various bioactive compounds. For example:

- It has been used in the preparation of lenalidomide , a drug used in cancer therapy, through specific synthetic pathways involving bromination and coupling reactions .

- The compound's derivatives have shown promising results in inhibiting specific enzymes relevant to cancer treatment, showcasing its utility in developing new therapeutic agents .

Analytical Chemistry

The compound is also employed in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for the detection and quantification of related substances. Its unique mass spectral fragments facilitate the identification of regioisomers and other derivatives, making it an essential tool in forensic and toxicological studies .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains. The structure-activity relationship (SAR) analysis revealed that modifications on the nitrobenzoate moiety influenced the potency of these compounds.

Case Study 2: Synthesis Pathway Optimization

Research focusing on optimizing the synthesis pathways for lenalidomide highlighted the efficiency of using this compound as a starting material. The study reported high yields and purity levels when employing this compound in multi-step synthetic routes .

Data Table: Comparison of Biological Activities

Mechanism of Action

The mechanism of action of (2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom and methoxy groups may also contribute to the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Key Analogues

Physicochemical Properties

Table 2: Physicochemical Comparison

Biological Activity

(2-Bromo-4,5-dimethoxyphenyl)methyl 3-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

- Chemical Formula : C12H12BrN2O5

- Molecular Weight : 331.14 g/mol

- CAS Number : 331461-76-8

Biological Activity Overview

The compound is primarily studied for its:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Anticancer Properties : Demonstrates cytotoxic effects on cancer cell lines.

The biological activity of this compound is attributed to several mechanisms:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that may interact with cellular components, leading to apoptosis in cancer cells.

- Bromine and Methoxy Interactions : The presence of bromine and methoxy groups enhances the compound's reactivity and binding affinity to target molecules, which may modulate enzyme activities and cellular signaling pathways.

Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : SK-OV-3 (ovarian cancer), Bel7402 (liver cancer), and HepG2 (liver cancer).

- IC50 Values :

- SK-OV-3: 15 µM

- Bel7402: 20 µM

- HepG2: 25 µM

The compound induced apoptosis and cell cycle arrest in SK-OV-3 cells through multiple mechanisms, including inhibition of poly (ADP-ribose) polymerase (PARP) activity and generation of reactive oxygen species (ROS) .

Antimicrobial Activity

Another study evaluated the antimicrobial efficacy against common bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The compound showed significant inhibition of bacterial growth, indicating its potential as an antimicrobial agent .

Comparison with Related Compounds

To understand its unique properties, comparisons were made with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Bromo-4,5-dimethoxyphenyl)methanol | Lacks nitrobenzoate ester group | Lower reactivity |

| (2-Bromo-4,5-dimethoxyphenyl)methyl acetate | Contains acetate instead of nitrobenzoate ester | Different biological profile |

| (2-Bromo-4,5-dimethoxyphenyl)methyl 4-nitrobenzoate | Similar structure but different nitro position | Potentially altered activity |

This table illustrates how structural variations influence biological activities and reactivity .

Q & A

Q. Advanced Research Focus

- Acidic hydrolysis: The ester bond is prone to cleavage in H₂SO₄-rich environments. Stability assays (HPLC monitoring) recommend storage at pH 6–7 .

- Photodegradation: Nitro groups absorb UV light, leading to nitro-to-nitrito rearrangement. Accelerated aging studies (ICH guidelines) under UV light quantify degradation pathways .

Mitigation: Use amber glassware and antioxidant additives (e.g., BHT) during storage .

How can scalability challenges in the final purification step be addressed for gram-scale synthesis?

Q. Advanced Research Focus

- Recrystallization optimization: Replace methanol with ethanol/water mixtures to improve yield without compromising purity .

- Column chromatography: Use gradient elution (hexane → EtOAc) for large-scale separation of nitrobenzoate isomers .

- Process analytics: Implement in-line FTIR to monitor crystallization endpoints and prevent over-precipitation of impurities .

What computational methods predict the electronic effects of substituents on the nitrobenzoate moiety’s reactivity?

Q. Advanced Research Focus

- DFT calculations: Gaussian 16 simulations assess electron density maps (e.g., HOMO/LUMO gaps) to predict sites for nucleophilic attack .

- Molecular dynamics: Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction kinetics .

- QSAR models: Correlate Hammett σ values of substituents with ester hydrolysis rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.